(5-Chloropyrimidin-2-yl)boronic acid
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Overview
Description
(5-Chloropyrimidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C4H4BClN2O2. It is a white powder with a molecular weight of 158.35 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Chloropyrimidin-2-yl)boronic acid can be synthesized through various methods. One common method involves the reaction of 5-bromo-2-chloropyrimidine with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial in these processes .
Chemical Reactions Analysis
Types of Reactions: (5-Chloropyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(5-Chloropyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action of (5-Chloropyrimidin-2-yl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- 2-Chloropyrimidine-5-boronic acid
- 5-Chloro-3-pyridineboronic acid
- 2-Chloropyridine-5-boronic acid
Comparison: (5-Chloropyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers better performance in certain Suzuki-Miyaura coupling reactions due to its stability and ease of handling .
Properties
Molecular Formula |
C4H4BClN2O2 |
---|---|
Molecular Weight |
158.35 g/mol |
IUPAC Name |
(5-chloropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI Key |
HVUMUYKESVLHNZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)Cl)(O)O |
Origin of Product |
United States |
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